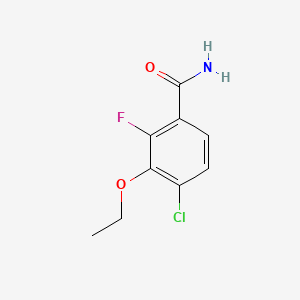

4-Chloro-3-ethoxy-2-fluorobenzamide

Descripción

Overview of Benzamide (B126) Chemistry and its Pharmacological Relevance

The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry. The planarity of the aromatic ring and the hydrogen bonding capabilities of the amide group facilitate interactions with a variety of biological targets. Benzamide derivatives have been successfully developed into drugs with a wide range of applications. For instance, some substituted benzamides act as antipsychotics by modulating dopamine (B1211576) receptors, while others exhibit antiemetic, gastroprokinetic, and antidepressant effects. ontosight.aiiucr.org The versatility of the benzamide scaffold lies in its synthetic tractability, allowing for the introduction of diverse substituents to optimize biological activity and selectivity. mdpi.com

Contextualization of Halogenation and Alkoxy Substitution in Aromatic Systems for Modulating Chemical Reactivity and Biological Interactions

The introduction of halogen atoms and alkoxy groups into aromatic systems is a well-established strategy in drug design to modulate a compound's properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. google.com For example, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation and can also alter the acidity of nearby protons. Chlorine, being larger and more polarizable, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.

Alkoxy groups, such as the ethoxy group present in 4-Chloro-3-ethoxy-2-fluorobenzamide, are also pivotal in modifying a compound's profile. They can act as hydrogen bond acceptors and influence the molecule's conformation and solubility. The interplay between the electron-withdrawing effects of the halogens and the electron-donating nature of the ethoxy group in this compound creates a unique electronic environment on the benzene ring, which can in turn dictate its reactivity and biological interactions.

Academic Research Landscape of this compound and Related Structural Motifs

The academic research landscape for this compound itself is currently limited, with its primary recognition stemming from its utility as a building block in synthetic chemistry, as evidenced by its appearance in several patents. google.com However, extensive research exists on structurally related motifs, providing a valuable framework for understanding its potential. For instance, studies on fluorinated and trifluoromethyl-substituted benzamides have highlighted their potential as inhibitors of enzymes like cholesteryl ester transfer protein (CETP). ontosight.ainih.gov Research into other halogenated benzamides has explored their antimicrobial and anticancer activities. nih.gov The systematic study of these related compounds, including their crystal structures and intermolecular interactions, provides insights into how the specific substitution pattern of this compound might influence its solid-state properties and interactions with biological macromolecules. iucr.orgresearchgate.net

Research Objectives and Scope for In-Depth Academic Investigation of this compound

The current understanding of this compound is largely confined to its identity as a synthetic intermediate. This presents a clear opportunity for in-depth academic investigation. Key research objectives could include:

Development of Novel Synthetic Methodologies: Exploring more efficient and scalable routes for the synthesis of this compound.

Comprehensive Physicochemical Characterization: Detailed analysis of its spectroscopic properties (NMR, IR, MS) and determination of its solid-state structure through X-ray crystallography.

Exploration of Chemical Reactivity: Investigating the reactivity of the substituted benzene ring and the amide functional group to expand its utility as a versatile building block.

Screening for Biological Activity: Evaluating the compound and its derivatives against a panel of biological targets to uncover potential pharmacological applications. This could include screening for activity as an enzyme inhibitor, a receptor modulator, or an antimicrobial agent.

Computational Modeling and Structure-Activity Relationship (SAR) Studies: Utilizing computational methods to predict its properties and to guide the design of new derivatives with enhanced activity and selectivity.

A focused research program addressing these objectives would significantly expand the knowledge base surrounding this compound and could unlock its potential for applications beyond its current role as a synthetic intermediate.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1323966-26-2 | C₉H₉ClFNO₂ | 217.63 |

| 1-Bromo-2-chloro-3-ethoxy-4-fluorobenzene | 2383548-34-1 | C₈H₇BrClFO | 253.49 |

| 1-Chloro-4-ethoxy-2-fluoro-3-iodobenzene | 2190522-23-5 | C₈H₇ClFINO | Not Available |

| 4-(Trifluoromethyl)benzamide | 368-77-4 | C₈H₆F₃NO | 191.14 |

Structure

2D Structure

Propiedades

IUPAC Name |

4-chloro-3-ethoxy-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFQGYBTUBVMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloro 3 Ethoxy 2 Fluorobenzamide

Retrosynthetic Analysis of 4-Chloro-3-ethoxy-2-fluorobenzamide

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis, starting from simpler, commercially available precursors. The primary disconnection point is the amide bond, a common and reliable bond formation in organic synthesis. This leads back to 4-chloro-3-ethoxy-2-fluorobenzoic acid and an ammonia (B1221849) source.

The 4-chloro-3-ethoxy-2-fluorobenzoic acid can be further disconnected. A key transformation is the introduction of the ethoxy group, which can be achieved through a nucleophilic aromatic substitution or an etherification reaction. This retrosynthetic step points towards a precursor such as a di-halogenated or a hydroxy-substituted benzoic acid derivative. Considering the directing effects of the existing substituents (chloro and fluoro groups), a plausible precursor is a halogenated phenol.

Further deconstruction of the aromatic core leads back to even simpler starting materials. For instance, the substituted benzene (B151609) ring can be built up through a series of electrophilic aromatic substitution reactions on a less substituted benzene derivative. A potential starting material for the synthesis of the corresponding benzoic acid is a substituted toluene (B28343), which can be oxidized to the carboxylic acid. This comprehensive retrosynthetic approach provides a roadmap for the design of various synthetic routes to this compound.

Established Synthetic Routes for this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised for the preparation of this compound. The most common and established method involves the derivatization of the corresponding carboxylic acid.

Synthesis via Carboxylic Acid Derivatizationnih.gov

The most direct and widely employed method for the synthesis of this compound is through the derivatization of 4-chloro-3-ethoxy-2-fluorobenzoic acid. This process typically involves two main steps: the activation of the carboxylic acid and the subsequent amidation.

First, the carboxylic acid is converted into a more reactive derivative, most commonly an acyl chloride. This activation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is often carried out in an inert solvent like dichloromethane (B109758) (DCM) or toluene, sometimes with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride. sigmaaldrich.comgoogle.com The resulting 4-chloro-3-ethoxy-2-fluorobenzoyl chloride is a key intermediate in this synthetic pathway. synquestlabs.com

In the second step, the activated acyl chloride is reacted with an ammonia source to form the desired amide. This amidation can be accomplished by bubbling ammonia gas through the reaction mixture or by using a solution of ammonia in a suitable solvent, such as dioxane or water. The reaction is typically performed at low temperatures to control its exothermicity. An alternative to ammonia is the use of ammonium (B1175870) hydroxide.

A recent study on solvent-controlled amidation of aroyl chlorides using lithium bis(trimethylsilyl)amide (LiHMDS) as a nitrogen source presents a modern approach. nih.govrsc.orgrsc.org This method allows for the formation of primary amides at room temperature in a short reaction time. nih.govrsc.orgrsc.org

| Step | Reactants | Reagents | Product |

| 1. Acyl Chloride Formation | 4-Chloro-3-ethoxy-2-fluorobenzoic acid | Thionyl chloride or Oxalyl chloride | 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride |

| 2. Amidation | 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride | Ammonia or Ammonium hydroxide | This compound |

Alternative Synthetic Pathways Involving Precursors with Halogenated and Ethoxy Aromatic Cores

Alternative synthetic strategies for this compound can be envisioned, starting from precursors that already contain the halogenated and ethoxy aromatic core. One such approach could involve the synthesis of a substituted benzonitrile (B105546) followed by hydrolysis to the amide. For instance, a suitably substituted aromatic compound could undergo a cyanation reaction, followed by controlled hydrolysis of the nitrile group to the primary amide. The introduction of fluorine into aromatic systems can sometimes be achieved through halogen exchange reactions, often catalyzed by a phase-transfer catalyst. google.com

Another potential pathway could start from a commercially available halogenated and ethoxylated aromatic compound, such as a substituted phenetole (B1680304). This precursor could then undergo a series of reactions, including formylation or carboxylation, to introduce the necessary functional group at the desired position. For example, a Friedel-Crafts acylation of a substituted phenetole with a suitable acylating agent could be a key step. google.com Subsequent manipulation of the introduced functional group would then lead to the target benzamide (B126). The synthesis of related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for dapagliflozin, utilizes such a strategy, starting from 5-bromo-2-chlorobenzoic acid and phenetole. google.com

Optimization of Reaction Conditions and Yield for the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, and temperature for each synthetic step.

Catalyst Systems and Reagent Selection

In the conversion of the carboxylic acid to the acyl chloride, the choice of chlorinating agent can influence the reaction's efficiency. While thionyl chloride is a common reagent, oxalyl chloride, often used with a catalytic amount of DMF, can be advantageous for cleaner reactions and milder conditions.

For the amidation step, if a direct condensation of the carboxylic acid with ammonia is attempted, a coupling agent is necessary. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The pH of the reaction medium is a critical parameter in carbodiimide-mediated amidations and needs to be carefully controlled for optimal results. researchgate.net

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the outcome of the synthesis. For the formation of the acyl chloride, non-polar aprotic solvents like dichloromethane or toluene are generally preferred. In the amidation step, the solvent's polarity can play a crucial role. A recent study on the amidation of acid chlorides demonstrated that the solvent can control the selectivity between the formation of a primary amide and an imide. nih.govrsc.orgrsc.org For instance, using a polar solvent like 1,2-dichloroethane (B1671644) (DCE) favored the formation of the primary amide, while a less polar solvent like dioxane led to the imide. nih.govrsc.orgrsc.org

Temperature control is essential throughout the synthesis. The formation of the acyl chloride is often performed at room temperature or with gentle heating. The amidation reaction, being exothermic, typically requires cooling to maintain control and prevent side reactions. The optimal temperature for a given transformation will depend on the specific reagents and solvents being used.

| Parameter | Acyl Chloride Formation | Amidation |

| Catalyst/Reagent | Thionyl chloride, Oxalyl chloride/DMF | Ammonia, Ammonium hydroxide, LiHMDS |

| Solvent | Dichloromethane, Toluene | Dioxane, Water, 1,2-Dichloroethane |

| Temperature | Room temperature to reflux | Low temperature (e.g., 0 °C) to room temperature |

Purification Techniques and Efficiency Enhancement

The final purity of this compound is critical for its intended applications. Achieving high purity necessitates effective purification techniques that remove unreacted starting materials, reagents, and byproducts. For a crystalline solid like a substituted benzamide, several methods are commonly employed.

Crystallization is a primary and highly effective method for purifying solid organic compounds. The choice of solvent is paramount and is determined by the solubility profile of the crude product and its impurities. An ideal solvent will dissolve the compound at an elevated temperature and allow for its crystallization upon cooling, while impurities remain in the solution or are removed by hot filtration.

Solvent Screening: A systematic screening of solvents with varying polarities is crucial. Common solvents for benzamide purification include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene), as well as solvent mixtures.

Recrystallization: This technique involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals. A second recrystallization step may be necessary to achieve the desired purity.

Anti-solvent Crystallization: In cases where a suitable single solvent cannot be identified, an anti-solvent (a solvent in which the compound is insoluble) can be added to a solution of the compound in a good solvent to induce precipitation.

Chromatography is another powerful purification technique, particularly for removing closely related impurities.

Column Chromatography: This method is widely used in laboratory-scale synthesis. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent system (eluent) is used to separate the components based on their differential adsorption.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for analytical standards or early-stage research materials, preparative HPLC can be employed.

Efficiency Enhancement in the synthesis of this compound can be achieved by optimizing various reaction parameters. The amidation step, typically involving the reaction of the corresponding benzoic acid or its activated derivative with an amine source, is a key focus for optimization.

Catalyst Selection: The choice of catalyst can significantly impact reaction rates and yields. For direct amidation of a carboxylic acid, coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) are common. The use of heterogeneous catalysts is also an emerging area for sustainable amide bond formation. researchgate.net

Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry of reagents is essential. Design of Experiments (DoE) can be a systematic approach to efficiently explore the reaction space and identify optimal conditions.

The following table illustrates a hypothetical optimization of the final crystallization step for this compound, demonstrating how solvent choice and temperature can affect yield and purity.

| Experiment ID | Crystallization Solvent | Cooling Temperature (°C) | Yield (%) | Purity (by HPLC, %) |

| CRY-01 | Ethanol | 0 | 85 | 98.5 |

| CRY-02 | Isopropanol | 0 | 82 | 99.1 |

| CRY-03 | Ethyl Acetate | 0 | 78 | 97.9 |

| CRY-04 | Toluene | 0 | 75 | 98.2 |

| CRY-05 | Ethanol/Water (9:1) | 0 | 90 | 99.5 |

| CRY-06 | Isopropanol/Heptane (3:1) | 0 | 88 | 99.3 |

This table is for illustrative purposes and the data is hypothetical.

Scalable Synthesis Approaches for Research and Development Purposes

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a research and development (R&D) scale (kilograms) presents a unique set of challenges. A scalable synthesis must be safe, robust, cost-effective, and environmentally acceptable.

Route Selection and Process Hazard Analysis: The chosen synthetic route must be amenable to scale-up. Reactions involving highly energetic reagents, extreme temperatures or pressures, or the generation of toxic gases may require significant engineering controls or a change in synthetic strategy. A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential safety risks.

Reagent and Solvent Selection: On a larger scale, the cost and availability of reagents and solvents become critical factors. The use of expensive or difficult-to-handle reagents should be minimized. Solvents should be chosen based on their safety profile, environmental impact, and ease of recovery and recycling.

Process Control and Monitoring: Robust process control is essential for ensuring batch-to-batch consistency and product quality. This includes monitoring key process parameters (KPPs) such as temperature, pressure, pH, and reaction progress using appropriate analytical techniques (e.g., in-situ IR, HPLC).

Isolation and Purification: The purification method must also be scalable. While chromatography is suitable for small-scale purification, it is often impractical and expensive for large-scale production. Crystallization is the preferred method for purifying bulk intermediates and the final product. The development of a robust crystallization process that consistently delivers the desired crystal form (polymorph) and particle size distribution is a key aspect of scale-up.

A hypothetical comparison of a laboratory-scale synthesis with a potential R&D scale-up approach for a key intermediate is presented below.

| Parameter | Laboratory Scale (10 g) | R&D Scale (1 kg) |

| Reaction Vessel | 250 mL Round Bottom Flask | 20 L Jacketed Glass Reactor |

| Heating/Cooling | Heating Mantle/Ice Bath | Thermofluid in Reactor Jacket |

| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer |

| Reagent Addition | Manual addition via pipette/funnel | Metering pump for controlled addition |

| Work-up | Separatory Funnel | Liquid-Liquid Extraction in Reactor |

| Isolation | Buchner Funnel Filtration | Centrifuge or Filter-Dryer |

| Drying | Vacuum Oven | Vacuum Dryer |

This table is for illustrative purposes and the data is hypothetical.

In-depth Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data required for a full spectroscopic and structural elucidation of the chemical compound this compound is not available in the public domain. While the compound is listed in the catalogs of chemical suppliers, indicating its synthesis and commercial availability, its in-depth characterization via vibrational spectroscopy, nuclear magnetic resonance, mass spectrometry, and X-ray crystallography does not appear to have been published in peer-reviewed literature or deposited in accessible databases.

The specific data required to populate the requested article sections—including FT-IR and Raman vibrational frequencies, ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, mass spectrometry fragmentation patterns, and single-crystal X-ray diffraction data—could not be located for this compound.

Information is available for structurally related compounds, such as precursors like 4-Chloro-3-ethoxy-2-fluorobenzonitrile and other substituted benzamides. However, spectroscopic and crystallographic properties are highly specific to the exact molecular structure. Therefore, data from related molecules cannot be used as a substitute to describe this compound accurately.

Consequently, it is not possible to generate the requested scientific article with the required level of detail and scientific accuracy at this time.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Ethoxy 2 Fluorobenzamide

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Polymorphism Studies

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the polymorphism of 4-Chloro-3-ethoxy-2-fluorobenzamide. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While this phenomenon is of significant interest in fields such as pharmaceuticals and materials science due to its influence on the physical and chemical properties of a compound, no data regarding different crystalline forms of this compound has been publicly reported.

Therefore, information regarding the potential existence of polymorphs, their distinct crystalline structures, and the conditions under which they might form is not available at this time. Further research would be required to determine if this compound exhibits polymorphic behavior.

Computational and Theoretical Investigations of 4 Chloro 3 Ethoxy 2 Fluorobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

There is a notable absence of published research utilizing quantum chemical calculations to define the molecular and electronic properties of 4-Chloro-3-ethoxy-2-fluorobenzamide.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

No specific studies employing Density Functional Theory (DFT) to optimize the molecular geometry of this compound or to calculate its electronic properties were identified. Such studies are foundational for understanding the three-dimensional structure of the molecule and the distribution of electrons, which in turn dictates its chemical behavior.

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, is a critical aspect of computational chemistry that provides insights into a molecule's reactivity and electronic transitions. There is no available data from HOMO-LUMO analysis specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable for predicting how a molecule will interact with other chemical species, highlighting regions that are electron-rich or electron-poor. No MEP mapping studies for this compound were found in the public domain.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis to identify the most stable three-dimensional arrangements (conformers) of this compound and to map its potential energy landscape has not been published. This type of analysis is essential for understanding the molecule's flexibility and how its shape might influence its interactions with biological targets.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the movement of atoms and molecules over time, providing a deeper understanding of their dynamic behavior in different environments. No research articles detailing MD simulations of this compound were discovered.

In Silico Prediction of Molecular Interactions and Biological Target Binding

The use of computational methods to predict how a molecule might bind to biological targets, such as proteins or enzymes, is a key step in early-stage drug discovery. There is no available research that performs in silico docking or other predictive binding studies for this compound.

Molecular Docking Simulations with Model Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.

While specific docking studies on this compound are not readily found, research on analogous benzamide (B126) structures highlights the potential insights that could be gained. For instance, molecular docking studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents revealed key interactions with enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net These studies demonstrated that the synthesized compounds displayed significant binding interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the active site residues of these enzymes. nih.govresearchgate.net The binding energies for these related compounds were found to be in the range of -8.0 to -9.8 kcal/mol, indicating strong and stable binding. nih.gov

A hypothetical molecular docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A relevant biological target would be chosen based on the therapeutic area of interest (e.g., kinases, G-protein coupled receptors, etc.). The 3D structure of the receptor would be obtained from a protein database and prepared by removing water molecules and adding hydrogen atoms.

Docking Simulation: A docking algorithm would be used to fit the ligand into the active site of the receptor in multiple possible conformations.

Analysis of Results: The resulting poses would be scored based on their binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the receptor, would be analyzed to understand the binding mode.

For example, studies on other chlorinated compounds, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives, have successfully used molecular docking to predict their interaction with the COX-2 enzyme, a key target in anti-inflammatory drug design. mdpi.com These studies provide a blueprint for how the interactions of this compound could be similarly explored.

Table 1: Illustrative Molecular Docking Data for Related Benzamide Derivatives

| Compound Class | Target Enzyme | Range of Binding Energies (kcal/mol) | Key Interacting Residues (Example) |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase | -8.0 to -9.7 | Not specified |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Amylase | -7.9 to -9.8 | His:90, His:232 |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides | COX-2 | -8.9 to -10.4 | Not specified |

| 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide | Alzheimer's-related enzyme (4BDT) | -9.60 | Not specified |

This table is illustrative and based on data from studies on related compounds, as specific data for this compound is not available. nih.govmdpi.comnih.gov

Ligand-Based Virtual Screening Methodologies

In the absence of a known 3D structure for a biological target, ligand-based virtual screening (LBVS) serves as a valuable alternative to structure-based methods like molecular docking. chemrxiv.orgnih.gov LBVS relies on the principle of molecular similarity, which posits that molecules with similar structures are likely to have similar biological activities. researchgate.net This approach uses a set of known active compounds to identify new potential drug candidates from large chemical databases. nih.gov

For this compound, LBVS could be employed to identify other compounds with potentially similar biological activities. The primary methodologies under the umbrella of LBVS include similarity searching and pharmacophore modeling.

Similarity Searching: This is the most direct LBVS method, where compounds from a database are compared to a known active molecule (the query molecule) based on their physicochemical properties and 2D or 3D structural features. chemrxiv.org If this compound were found to have a desirable biological activity, it could be used as a query to search for structurally similar compounds that might exhibit even better properties.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. researchgate.net By aligning a set of known active molecules, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen large compound libraries for molecules that fit the pharmacophoric features.

While a specific pharmacophore model for this compound has not been published, studies on other benzamide derivatives have successfully utilized this approach. For example, pharmacophore models have been developed for ROCK1 inhibitors derived from N-methyl-4-(4-pyrazolidinyl) benzamides to guide the discovery of new potent inhibitors. nih.gov

Table 2: Hypothetical Pharmacophore Features for a Benzamide Scaffold

| Pharmacophore Feature | Potential Corresponding Group in this compound |

| Hydrogen Bond Donor | Amide (N-H) |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O), Ethoxy oxygen |

| Aromatic Ring | Fluorinated and chlorinated benzene (B151609) ring |

| Hydrophobic Group | Ethoxy group, Chloro group |

This table represents a hypothetical model of pharmacophoric features that could be derived from this compound for use in ligand-based virtual screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Benzamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, a QSAR model can be built to predict the activity of new, unsynthesized compounds.

Although a specific QSAR model for this compound is not available, numerous studies have been conducted on related benzamide scaffolds, demonstrating the utility of this approach. For instance, QSAR studies on benzamide derivatives have been used to determine the structural requirements for anti-leukotriene activity. These studies have shown that the conformational characteristics of the benzamide moiety and its substituents are crucial for potent antagonist activity.

Another study focused on a series of N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors developed robust 3D-QSAR models (CoMFA and CoMSIA). nih.gov The CoMFA model (q² = 0.616, R² = 0.972) and the CoMSIA model (q² = 0.740, R² = 0.982) showed good predictive ability, indicating that the models could reliably estimate the activity of new compounds in this class. nih.gov

A prospective QSAR study involving this compound would follow these steps:

Data Set Collection: A series of benzamide analogs with varying substituents and their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Benzamides

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons in the molecule |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity Indices | Atomic arrangement and branching |

This table provides examples of descriptors commonly employed in QSAR modeling of benzamide derivatives.

By applying these computational and theoretical methods, researchers can gain significant insights into the potential of this compound as a biologically active agent, even in the absence of extensive experimental data. These in silico approaches are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the discovery and development process.

Exploration of Biological and Pharmacological Activity Profiles of 4 Chloro 3 Ethoxy 2 Fluorobenzamide Preclinical & Mechanistic Focus

Investigation of Potential Biological Targets and Pathways

The benzamide (B126) functional group is present in a wide range of biologically active molecules, suggesting that 4-Chloro-3-ethoxy-2-fluorobenzamide could theoretically interact with various biological targets. Benzamides are known to act as enzyme inhibitors and receptor ligands. However, specific experimental data for this compound is not available.

Enzyme Inhibition Assays

Benzamide derivatives have been explored for their inhibitory effects on various enzymes, such as hydrolases, kinases, and transferases. For instance, some sulfonamides and benzamides have shown inhibitory activity against enzymes like α-glucosidase and carbonic anhydrase. juniperpublishers.comnih.gov However, no studies were identified that specifically report the results of enzyme inhibition assays conducted with this compound.

Receptor Binding Studies

The benzamide scaffold is a key feature of many compounds that bind to neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, as well as nuclear receptors. This has led to their investigation in areas like neuropsychiatric disorders and oncology. A thorough search did not yield any receptor binding studies or affinity data for this compound.

Cellular Assays for Mechanistic Elucidation

Cell-based assays are crucial for understanding the mechanism of action of a compound at a cellular level. Such studies would typically follow any identified activity in biochemical assays.

Cell-Based Reporter Gene Assays

Reporter gene assays are a common tool to study the modulation of specific signaling pathways by a compound. There are no published studies utilizing reporter gene assays to investigate the activity of this compound.

Assessment of Cellular Pathway Modulation

Determining how a compound affects cellular signaling cascades and protein expression is fundamental to understanding its biological impact. Research into the modulation of cellular pathways by this compound has not been reported in the available literature.

In Vitro Cytotoxicity and Antiproliferative Activity in Model Cell Lines

The evaluation of a compound's cytotoxic and antiproliferative effects on various cancer cell lines is a standard component of preclinical screening. While other benzamide derivatives have been assessed for such activities, specific data for this compound is absent from public records.

An extensive search of publicly available scientific literature and patent databases did not yield specific in vivo proof-of-concept studies, including pharmacodynamic endpoints or target engagement data, for the chemical compound this compound.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables as this information does not appear to be in the public domain. The compound may be a novel entity with research data that has not yet been published, or it may be an intermediate chemical for which biological activity data is not typically reported.

Structure Activity Relationship Sar Studies of 4 Chloro 3 Ethoxy 2 Fluorobenzamide Analogs

Design and Synthesis of Conformationally Restricted Analogs

To probe the bioactive conformation of 4-Chloro-3-ethoxy-2-fluorobenzamide, the design and synthesis of conformationally restricted analogues are a logical first step. This approach aims to limit the rotational freedom of key substituents, thereby "locking" the molecule into a specific spatial arrangement. Techniques to achieve this could involve incorporating the ethoxy group or the amide moiety into a cyclic system. For instance, cyclization of the ethoxy group with an adjacent position on the benzene (B151609) ring could create a fused ring system, providing a rigid scaffold. Similarly, incorporating the amide nitrogen into a heterocyclic ring would restrict the orientation of the amide bond. The synthesis of such analogues would likely start from a suitably substituted and functionalized benzene ring, followed by the construction of the fused or heterocyclic systems and final amide formation.

Systematic Variation of Substituents on the Benzamide (B126) Core

The nature and position of the halogen substituents on the aromatic ring are expected to significantly influence the compound's electronic properties, lipophilicity, and potential for halogen bonding interactions with a biological target.

Chlorine: The 4-chloro substituent contributes to the molecule's lipophilicity and can also engage in halogen bonding. Moving the chlorine to other positions on the ring (e.g., position 5 or 6) or substituting it with other halogens of varying sizes and electronic properties (F, Br, I) would provide valuable SAR data.

A hypothetical data table illustrating the effect of halogen modification on biological activity could look like this:

| Compound ID | R1 (2-position) | R2 (4-position) | Biological Activity (IC50, µM) |

| Reference | F | Cl | [Reference Value] |

| Analog 1 | H | Cl | Value |

| Analog 2 | Cl | Cl | Value |

| Analog 3 | F | H | Value |

| Analog 4 | F | Br | Value |

The 3-ethoxy group is another critical component for exploration. Its size, shape, and lipophilicity can be fine-tuned to optimize interactions with a target's binding pocket.

Chain Length: Varying the alkyl chain length of the ether (e.g., methoxy, propoxy, butoxy) would probe the size of the hydrophobic pocket in the target protein.

Branching: Introducing branching (e.g., isopropoxy, tert-butoxy) can provide insights into the steric tolerance of the binding site.

Positional Isomers: Moving the alkoxy group to other positions on the benzamide ring would help to map the topology of the binding site.

A representative data table for ethoxy group modifications might be:

| Compound ID | R3 (3-position) | Biological Activity (IC50, µM) |

| Reference | -OCH2CH3 | [Reference Value] |

| Analog 5 | -OCH3 | Value |

| Analog 6 | -OCH(CH3)2 | Value |

| Analog 7 (positional isomer) | 5-OCH2CH3 | Value |

The amide group is a primary site for hydrogen bonding and can be modified to alter these interactions and improve metabolic stability.

N-Substitution: Replacing the primary amide with secondary or tertiary amides (e.g., N-methyl, N-ethyl, N-dimethyl) would explore the necessity of the amide N-H for hydrogen bonding.

Bioisosteric Replacement: The amide group can be replaced with bioisosteres such as a thioamide, an ester, or a heterocyclic ring like a triazole or oxadiazole. This can modulate the electronic properties, geometry, and metabolic stability of the molecule.

A hypothetical data table for amide modifications could be structured as follows:

| Compound ID | Amide Moiety | Biological Activity (IC50, µM) |

| Reference | -CONH2 | [Reference Value] |

| Analog 8 | -CONHCH3 | Value |

| Analog 9 | -CSNH2 | Value |

| Analog 10 | -COOCH3 | Value |

Evaluation of Biological Activities of Analogs

Once synthesized, all analogues must be subjected to a standardized panel of in vitro biological assays to determine their potency, selectivity, and mechanism of action. The choice of assays will depend on the intended therapeutic target of the parent compound. For example, if the target is a specific enzyme or receptor, binding assays and functional assays would be employed. The data generated from these assays, typically in the form of IC50 or EC50 values, are essential for constructing a robust SAR model.

Establishment of Key Pharmacophoric Features for Desired Activity

By integrating the SAR data from the various modifications, a pharmacophore model can be developed. This model will highlight the key structural features essential for biological activity. For the this compound scaffold, the pharmacophore might include:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen).

Specific hydrophobic regions corresponding to the ethoxy group and the aromatic ring.

An electron-withdrawing feature at the 2-position (the fluorine atom).

A halogen bond donor at the 4-position (the chlorine atom).

Potential Applications of 4 Chloro 3 Ethoxy 2 Fluorobenzamide As a Research Tool or Lead Compound

Utility in Medicinal Chemistry as a Versatile Building Block for Complex Molecules

In the realm of medicinal chemistry, the demand for novel molecular scaffolds is incessant. 4-Chloro-3-ethoxy-2-fluorobenzamide serves as a valuable intermediate in the construction of more elaborate chemical entities. The presence of multiple functional groups—an amide, a chloro substituent, a fluoro substituent, and an ethoxy group—provides several reaction sites for chemical modification. This allows for the systematic exploration of chemical space around the core benzamide (B126) structure, a common motif in many biologically active compounds.

The chloro and fluoro substituents, in particular, can influence the electronic properties and lipophilicity of the final molecule, which are critical parameters for its pharmacokinetic and pharmacodynamic profile. Furthermore, the amide group can participate in hydrogen bonding, a key interaction in the binding of drugs to their biological targets. While specific examples of its direct incorporation into named drug candidates are not yet widely published in mainstream scientific literature, its availability from suppliers of specialized chemical building blocks for drug discovery underscores its role as a precursor in the synthesis of proprietary compounds undergoing investigation.

Development as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a specific protein or a signaling pathway. The development of such probes requires a molecule with high selectivity and a well-defined mechanism of action. While there is no direct evidence in the public domain of this compound itself being used as a chemical probe, its structural motifs are present in molecules designed for such purposes.

The substituted benzamide structure is a known pharmacophore for a variety of biological targets. By incorporating this fragment into larger molecules and assessing their biological activity, researchers can gain insights into the structure-activity relationships (SAR) of a particular target. This information is invaluable for the rational design of more potent and selective modulators of biological pathways. The specific substitution pattern of this compound could be instrumental in fine-tuning the selectivity of a potential chemical probe for its intended target.

Exploration as a Preclinical Lead for Drug Discovery Programs

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The journey from a hit compound, identified through high-throughput screening, to a preclinical candidate often involves extensive chemical optimization.

Q & A

Basic Synthesis Methodology

Q: What are the recommended methods for synthesizing 4-Chloro-3-ethoxy-2-fluorobenzamide in laboratory settings? A:

- Amidation via Acyl Chlorides : React 4-chloro-3-ethoxy-2-fluorobenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, followed by treatment with ammonia or a primary amine. This method is analogous to the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, where 4-nitrobenzoyl chloride was reacted with 2-(3-chlorophenyl)ethan-1-amine .

- Ester Intermediates : Ethyl esters (e.g., 4-chloro-2-fluorobenzoic acid ethyl ester) can serve as precursors, as seen in pharmaceutical syntheses . Hydrolysis of the ester followed by amidation is a viable pathway.

- Purification : Column chromatography or recrystallization is recommended, especially given the structural complexity introduced by halogen and ethoxy substituents.

Basic Characterization Techniques

Q: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound? A:

- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, ethoxy (-OCH₂CH₃) protons appear as a quartet (δ ~1.3–1.5 ppm) and triplet (δ ~3.4–4.0 ppm), while aromatic protons show splitting patterns indicative of chloro/fluoro substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (C₉H₁₀ClFNO₂, MW 233.64) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and C-F/C-Cl vibrations (1000–1100 cm⁻¹) .

Advanced Reaction Optimization

Q: How can researchers optimize reaction conditions to improve the yield of this compound amid competing side reactions? A:

- Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation minimize decomposition of sensitive substituents .

- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) enhances amidation efficiency by activating the acyl chloride intermediate.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates, as demonstrated in analogous benzamide syntheses .

Advanced Data Contradiction Resolution

Q: What strategies resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) for halogen-substituted benzamide derivatives? A:

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to confirm assignments .

- X-ray Crystallography : Definitive structural confirmation, as applied to ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate .

- Multi-Technique Cross-Check : Combine 2D NMR (COSY, HSQC) with elemental analysis to resolve ambiguities in aromatic proton environments .

Advanced Substituent Effects

Q: How do the electronic effects of chloro, ethoxy, and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions? A:

- Electron-Withdrawing Effects : Chloro (-Cl) and fluoro (-F) groups deactivate the benzene ring, directing electrophilic attacks to specific positions. The ethoxy (-OCH₂CH₃) group exerts a mesomeric (+M) effect, altering regioselectivity .

- Steric Hindrance : Ethoxy groups at the 3-position may hinder nucleophilic substitution at adjacent positions, necessitating bulky catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

Applied Pharmacological Potential

Q: What potential pharmacological targets are suggested by the structural features of this compound based on analogous compounds? A:

- Kinase Inhibition : Fluorinated benzamides are known to target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) due to their electron-deficient aromatic systems .

- Antimicrobial Activity : Chloro-fluoro motifs in similar compounds exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .

- Neuroprotective Agents : Ethoxy groups in benzamides enhance blood-brain barrier permeability, as seen in CNS drug candidates .

Methodological Purity Assessment

Q: What analytical approaches verify compound purity when commercial suppliers do not provide data (e.g., Sigma-Aldrich’s "as-is" policy)? A:

- HPLC with UV/Vis Detection : Quantify impurities using reverse-phase C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C₉H₁₀ClFNO₂: C 46.27%, H 4.32%, N 6.00%) .

- Melting Point Consistency : Compare observed mp with literature values (±2°C tolerance) .

Advanced Structural Confirmation

Q: How can X-ray crystallography confirm the molecular geometry of this compound derivatives? A:

- Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .

- Torsional Angle Analysis : Validate ethoxy group orientation (e.g., C-O-C-C dihedral angles typically ~180°) and halogen bonding distances (Cl···F ~3.2–3.5 Å) .

- Cambridge Structural Database (CSD) Comparison : Match bond lengths/angles with fluorobenzamide analogs (e.g., CSD refcode XOPBAW) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.